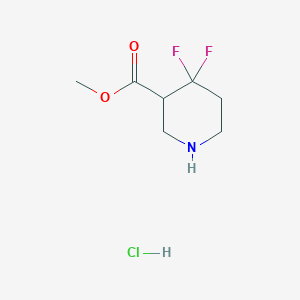

Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-10-3-2-7(5,8)9;/h5,10H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUFIAXOLPYJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. The process often includes steps such as esterification and hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its role as a building block facilitates the development of novel drugs targeting various neurological disorders, including Alzheimer's disease and schizophrenia. The compound's ability to inhibit certain enzymes involved in neurotransmitter regulation positions it as a candidate for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing more complex molecules. Its unique structural properties allow for versatile modifications, making it valuable in the development of new chemical entities .

Agrochemical Development

Beyond pharmaceuticals, this compound is also employed in the production of agrochemicals such as insecticides and herbicides. Its chemical characteristics make it a desirable starting material for synthesizing these compounds .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis |

| Organic Synthesis | Building block for complex molecules |

| Agrochemicals | Precursor for insecticides and herbicides |

Case Study 1: Neurological Disorders

Research investigating the potential of this compound in treating Alzheimer's disease has shown promising results. The compound's enzyme inhibitory effects may contribute to improved cognitive function in preclinical models .

Case Study 2: Agrochemical Efficacy

In studies aimed at developing new agrochemicals, this compound has been tested as a precursor for novel insecticides. Early results indicate effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several fluorinated heterocycles, which differ in ring size, substituent positions, and functional groups. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | C₇H₁₂ClF₂NO₂ | 215.5 (calculated) | 1784863-98-4 | 6-membered piperidine, 4,4-diF, 3-carboxylate methyl ester |

| Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride | C₈H₁₄ClF₂NO₂ | 229.5 (calculated) | 2231665-41-9 | Ethyl ester substituent instead of methyl |

| Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride | C₇H₁₂ClF₂NO₂ | 215.5 (calculated) | 1638764-88-1 | 5-membered pyrrolidine ring |

| (R)-4,4-Difluoro-3-methylpiperidine hydrochloride | C₆H₁₂ClF₂N | 177.6 (calculated) | 2503325-78-6 | Methyl group at 3-position; lacks carboxylate |

| Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride | C₇H₁₂ClF₂NO₂ | 215.5 (calculated) | 1779974-06-9 | Fluorines at 3,3-positions; carboxylate at 4-position |

Notes:

- Pyrrolidine analog : The 5-membered ring introduces greater ring strain, which may affect conformational flexibility and reactivity .

- 3-Methylpiperidine derivative : The absence of a carboxylate group reduces polarity, impacting interactions with biological targets .

- Positional isomer (3,3-diF) : Fluorine placement influences electronic distribution and steric effects, which could modulate receptor binding .

Biological Activity

Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its difluoro substitution on the piperidine ring, which enhances its biological properties. The structure can be represented as follows:

- Chemical Formula : C₇H₈ClF₂N

- Molecular Weight : 179.59 g/mol

The presence of the difluoro group is believed to influence the compound's interaction with biological targets, potentially increasing its efficacy and selectivity.

The mechanism of action for this compound involves its interaction with specific biomolecules and pathways. Preliminary studies suggest that it may act on various targets within cellular systems, leading to biochemical effects that warrant further investigation. The exact molecular mechanisms remain to be fully elucidated, necessitating detailed studies to clarify these interactions.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies involving piperidine derivatives have demonstrated potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). For example, a related compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | |

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | |

| MCF-7 | 17.02 μM (5-FU) |

Safety Profile and Pharmacokinetics

Evaluating the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies have assessed its effects on cytochrome P450 enzymes, which are integral in drug metabolism. The compound demonstrated no significant inhibition on CYP2D6 but reduced activities on CYP2C9 and CYP3A4 by 21% and 59%, respectively .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL) | 22 mL/min/kg |

| Half-life (t₁/₂) | 4.4 hours |

| Oral Bioavailability (F) | 31.8% |

These pharmacokinetic parameters indicate a favorable profile for further development.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers optimized a series of small molecules based on the piperidine scaffold that included this compound. The study highlighted its potential as a selective inhibitor with promising efficacy against specific cancer cell lines while maintaining acceptable toxicity levels in vivo .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride?

- Methodological Answer : Synthesis typically involves fluorination at the 4-position of the piperidine ring and esterification at the 3-position. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with reaction conditions (e.g., anhydrous solvents, low temperatures) critical to minimize side reactions . The ester group is introduced via nucleophilic substitution or coupling reactions. Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting parameters like stoichiometry (e.g., 2:1 molar ratio of fluorinating agent to substrate) and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm fluorine substitution patterns and ester group placement. For example, F NMR peaks at ~-120 to -150 ppm indicate CF groups .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, particularly in hydrochloride salt forms. SHELX software (e.g., SHELXL) is standard for refining crystal structures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

- If NMR suggests a single conformation but X-ray reveals multiple tautomers, variable-temperature NMR can detect equilibrium shifts .

- Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystallographic data .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .

Q. What are the implications of the 4,4-difluoro substitution on the compound’s pharmacological activity?

- Methodological Answer : Fluorine atoms enhance metabolic stability and modulate lipophilicity. To assess bioactivity:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors or kinases.

- Compare with non-fluorinated analogs in in vitro assays (e.g., IC measurements). Studies on similar compounds (e.g., Ethyl 4,4-difluoropiperidine-3-carboxylate) show increased blood-brain barrier penetration due to fluorine’s electronegativity .

Q. How does the hydrochloride salt form influence stability and solubility?

- Methodological Answer :

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts generally exhibit higher thermal stability than free bases .

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Hydrochloride forms typically show >10 mg/mL solubility, critical for bioavailability .

Key Research Challenges

- Contradictions in Fluorine Reactivity : Fluorine’s strong electron-withdrawing effects can complicate ester hydrolysis; kinetic studies (e.g., using LC-MS) are recommended to track degradation pathways .

- Crystallographic Disorder : Common in hydrochloride salts due to chloride ion mobility. Use SHELXL’s PART command to model partial occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.